molecular formula C7H11F4NO2 B584699 cis-3-Fluorocyclopentanamine Trifluoroacetate Salt CAS No. 1154870-58-2

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt

Cat. No. B584699
CAS RN: 1154870-58-2
M. Wt: 217.164
InChI Key: KENYQHOILZKBJM-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-3-Fluorocyclopentanamine Trifluoroacetate Salt” is a chemical compound with the molecular formula C7H11F4NO2 . It has a molecular weight of 217.16 . This compound is used in the preparation of arylpyrazoles as opioid receptor-like 1 antagonists .


Molecular Structure Analysis

The molecular structure of “cis-3-Fluorocyclopentanamine Trifluoroacetate Salt” is represented by the InChI Key KENYQHOILZKBJM-UYXJWNHNSA-N . The canonical SMILES representation is C1CC(CC1N)F.C(=O)(C(F)(F)F)O .

Scientific Research Applications

1. Role in Fluoroacetate Poisoning Studies

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt is likely to be linked to studies involving fluoroacetate, a compound known for its use in vertebrate pest control. Sherley (2004) critically reviewed the traditional categorization of fluoroacetate poisoning signs and symptoms, emphasizing the significant underlying similarities despite the diversity of symptoms across different species. This suggests that the salt form could be instrumental in understanding the toxicological impact of fluoroacetate compounds (Sherley, 2004).

2. Potential in Corrosion Inhibition

The compound's relation to nitrogen-containing five-membered heterocyclic compounds (NFHC) implies possible applications in corrosion inhibition, specifically for metals in mineral acid solutions. Avdeev and Kuznetsov (2021) detailed the protective properties of NFHCs against metal corrosion, indicating that these compounds, possibly including cis-3-Fluorocyclopentanamine Trifluoroacetate Salt, could be pivotal in enhancing the lifespan of metal-based structures in corrosive environments (Avdeev & Kuznetsov, 2021).

3. Involvement in Environmental Studies

The presence of fluoroalkyl groups in the compound's structure suggests its relevance in environmental studies, especially in the context of fluoroalkylation reactions. Song et al. (2018) reviewed the advancements in aqueous fluoroalkylation, highlighting the environmental significance of fluoroalkylated compounds in creating eco-friendly synthetic methods. This implies that cis-3-Fluorocyclopentanamine Trifluoroacetate Salt might have applications in developing green chemistry solutions (Song et al., 2018).

properties

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYQHOILZKBJM-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747788
Record name Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt

CAS RN

1154870-58-2
Record name Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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